(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 352540-00-2
VCID: VC21459533
InChI: InChI=1S/C13H13NO2S2/c1-8(2)16-10-6-4-3-5-9(10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7-
SMILES: CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2
Molecular Formula: C13H13NO2S2
Molecular Weight: 279.4g/mol

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS No.: 352540-00-2

Cat. No.: VC21459533

Molecular Formula: C13H13NO2S2

Molecular Weight: 279.4g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one - 352540-00-2

Specification

CAS No. 352540-00-2
Molecular Formula C13H13NO2S2
Molecular Weight 279.4g/mol
IUPAC Name (5Z)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C13H13NO2S2/c1-8(2)16-10-6-4-3-5-9(10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7-
Standard InChI Key BBIHLIJOGGGVLQ-XFFZJAGNSA-N
Isomeric SMILES CC(C)OC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2
SMILES CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2
Canonical SMILES CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2

Introduction

Chemical Structure and Properties

Structural Characteristics

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one features a heterocyclic structure with several distinctive elements. The core structure consists of a thiazolone ring (1,3-thiazol-4(5H)-one) with a mercapto group (-SH) at position 2. The compound's name indicates an E configuration at position 5, where the 2-isopropoxybenzylidene group is attached. This geometric specification is crucial for understanding the compound's three-dimensional arrangement and its potential interactions with biological targets .

The presence of the isopropoxy group specifically at the ortho position (position 2) of the benzene ring distinguishes this compound from its structural isomers. This positioning creates a unique spatial arrangement that may influence the compound's biological activity profile and chemical reactivity. The compound's structure contains multiple functional groups that contribute to its chemical properties, including the carbonyl group, the thione (C=S) group, and the ether linkage in the isopropoxy substituent .

Physical and Chemical Properties

The physical and chemical properties of (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one are summarized in Table 1, compiled from available data in the literature.

Table 1: Physical and Chemical Properties of (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

PropertyValueReference
Molecular FormulaC13H13NO2S2
Molecular Weight279.38 g/mol
CAS Number352540-00-2
IUPAC Name(5E)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Physical AppearanceSolid (inferred from similar compounds)-
Melting PointNot specified in available data-
SolubilityLimited water solubility, likely soluble in polar organic solvents (based on similar compounds)-

The compound contains several reactive functional groups, including the mercapto (-SH) group, which can participate in various chemical reactions, including oxidation, alkylation, and metal coordination. The carbonyl group at position 4 and the thione function at position 2 provide additional sites for chemical transformations. The ether linkage in the isopropoxy group is relatively stable under normal conditions but may be cleaved under strong acidic conditions .

Synthesis Methods

General Synthetic Routes

The synthesis of (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically follows established methodologies for the preparation of 5-arylidene-2-thioxothiazolidin-4-ones. Based on synthetic approaches documented for similar thiazolone derivatives, the most common route involves a condensation reaction between 2-mercapto-1,3-thiazol-4(5H)-one (also called 2-thioxo-4-thiazolidinone) and 2-isopropoxybenzaldehyde.

The general synthetic pathway can be outlined as follows:

  • Preparation or acquisition of 2-mercapto-1,3-thiazol-4(5H)-one

  • Preparation or acquisition of 2-isopropoxybenzaldehyde

  • Condensation reaction between these two components under appropriate conditions

  • Isolation and purification of the resulting product

Specific Reaction Conditions

For the synthesis of structural analogues like (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, specific reaction conditions have been documented that may be applicable to the synthesis of the 2-isopropoxy isomer as well. The condensation reaction typically employs:

  • Basic conditions using bases such as sodium hydroxide, potassium carbonate, or organic bases like piperidine

  • Alcoholic solvents, predominantly ethanol or methanol, which facilitate the dissolution of both reactants

  • Reflux conditions for several hours to ensure complete conversion

  • Acidification of the reaction mixture to precipitate the final product

The E configuration of the exocyclic double bond is usually favored thermodynamically and can be confirmed through spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy.

Alternative Synthesis Approaches

Alternative approaches to synthesizing thiazolone derivatives with structures similar to (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one include:

  • Microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes

  • Ultrasound-assisted synthesis, which may improve yields through enhanced mixing and energy transfer

  • Solvent-free conditions using grinding or melting techniques, aligning with green chemistry principles

  • One-pot multi-component reactions that streamline the synthetic process

These alternative methods offer potential advantages in terms of reaction efficiency, environmental impact, and scalability, though their specific application to the synthesis of (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would require optimization and validation.

Biological Activities and Applications

Thiazolidinone Pharmacological Profile

While specific biological activity data for (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is limited in the available literature, the thiazolidin-4-one scaffold to which it belongs has been extensively studied and shown to possess diverse biological activities. According to comprehensive reviews, thiazolidin-4-ones represent "an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry" .

The biological activities documented for various thiazolidin-4-one derivatives include:

  • Antimicrobial activity against various pathogens

  • Antifungal properties

  • Antioxidant effects

  • Anticancer activity through various mechanisms

  • Anti-inflammatory and analgesic properties

  • Anticonvulsant effects

  • Antidiabetic activity

  • Antiparasitic properties

  • Antitubercular activity

  • Antiviral effects

The presence of the 2-mercapto (thiol) group in particular has been associated with antimicrobial and antioxidant properties in similar compounds, suggesting that (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may exhibit similar activities.

Structure-Activity Relationships

The biological activities of thiazolidinone derivatives are strongly influenced by the nature and position of substituents. For compounds related to (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, several structure-activity relationships have been observed:

  • The presence of the mercapto (thiol) group at position 2 contributes significantly to antimicrobial and antioxidant activities

  • The nature of substituents on the benzylidene moiety affects lipophilicity, which influences cellular penetration and binding to biological targets

  • The position of substituents on the benzene ring (ortho, meta, or para) can dramatically alter biological activity profiles

  • The E/Z configuration of the exocyclic double bond affects the three-dimensional structure and consequently the compound's interaction with biological targets

The ortho-positioned isopropoxy group in (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may create unique spatial arrangements and electronic effects that distinguish its biological activity profile from those of its positional isomers.

Comparative Analysis with Structural Analogues

Structural Variations

(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one belongs to a family of compounds that share the common thiazolidinone scaffold but differ in the nature and position of substituents. Table 2 compares this compound with several structural analogues identified in the literature.

Table 2: Comparison of (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one with Structural Analogues

CompoundCAS NumberKey Structural DifferenceMolecular Weight (g/mol)Reference
(5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one352540-00-2Isopropoxy at position 2 (ortho)279.38
(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one127378-77-2Isopropoxy at position 3 (meta)279.37
(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one303798-03-0Isopropoxy at position 4 (para)279.4
(5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one100393-19-9Isopropyl instead of isopropoxy at position 4263.4
(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one164520-75-6Isobutoxy instead of isopropoxy at position 4293.4
(5E)-5-(5-Bromo-2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-oneNot specifiedAdditional bromo substituent at position 5 of benzene ring358.28 (calculated)

These structural variations, particularly the position of the isopropoxy group (ortho, meta, or para) and the nature of substituents, can significantly influence the compounds' physical properties, chemical reactivity, and biological activities.

Property Variations

The position and nature of substituents on the benzylidene moiety can have substantial effects on various properties:

  • Lipophilicity: The ortho-positioned isopropoxy group in (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may result in different lipophilicity compared to meta or para isomers, affecting membrane permeability and distribution in biological systems.

  • Steric effects: The ortho-positioned isopropoxy group creates unique steric hindrance that may influence the compound's three-dimensional conformation and its interaction with biological targets.

  • Electronic effects: The position of the isopropoxy group affects the electron distribution within the molecule, potentially influencing its reactivity and interaction with biological macromolecules.

  • Hydrogen bonding: The different positions of the isopropoxy group create varying opportunities for hydrogen bonding interactions, which may influence binding to biological targets.

Biological Activity Variations

While comprehensive comparative biological data for these specific analogues is limited in the available literature, studies on thiazolidinone derivatives have shown that positional isomers often exhibit significantly different biological activity profiles . Some general trends observed include:

  • Para-substituted derivatives often show enhanced antimicrobial activities compared to ortho or meta isomers

  • Ortho-substituted compounds may exhibit different pharmacokinetic properties due to steric effects and potential intramolecular interactions

  • The substitution pattern affects the compounds' ability to interact with specific biological targets, such as enzymes or receptors

Further comparative studies would be valuable to establish detailed structure-activity relationships for this series of compounds.

Research Applications and Methods

Computational Studies

Computational methods provide valuable tools for studying compounds like (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one. These approaches include:

  • Molecular docking studies to predict binding interactions with potential biological targets

  • Quantitative structure-activity relationship (QSAR) analyses to correlate structural features with biological activities

  • Density functional theory (DFT) calculations to investigate electronic properties and reactivity

  • Molecular dynamics simulations to explore conformational flexibility and interaction dynamics

These computational approaches can help guide experimental research by identifying promising applications and predicting biological activities.

Analytical Methods

Several analytical methods are typically employed for the characterization and analysis of compounds like (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and determination of E/Z configuration

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for identification of functional groups

  • X-ray crystallography for definitive three-dimensional structural characterization

  • High-performance liquid chromatography (HPLC) for purity assessment and quantification

These analytical techniques provide comprehensive characterization of the compound's structure, purity, and physical properties.

Biological Screening Methods

Various biological screening methods can be employed to evaluate the potential activities of (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one:

  • Antimicrobial assays, such as disk diffusion and broth dilution methods, to assess activity against bacterial and fungal pathogens

  • Antioxidant assays, including DPPH radical scavenging and ABTS assays, to evaluate free radical scavenging capacity

  • Cytotoxicity assays using various cell lines to assess anticancer potential

  • Enzyme inhibition assays to identify specific molecular targets

  • In vivo studies in appropriate animal models to evaluate pharmacological effects and safety profiles

These biological screening methods would provide valuable insights into the compound's potential therapeutic applications.

Future Research Directions

Structure Optimization

Future research could focus on the optimization of the (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one structure to enhance specific biological activities:

  • Investigation of hybrid molecules incorporating the thiazolone scaffold with other bioactive moieties

  • Exploration of bioisosteric replacements for the isopropoxy group to modify physicochemical properties

  • Development of derivatives with improved pharmacokinetic profiles

  • Design of prodrug approaches to enhance bioavailability and targeting

Structure optimization strategies should be guided by detailed structure-activity relationship studies and computational modeling.

Mechanistic Studies

Understanding the mechanisms of action of (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one and related compounds would be valuable for rational drug design:

  • Identification of specific molecular targets and binding modes

  • Elucidation of structure-activity relationships at the molecular level

  • Investigation of cellular pathways affected by the compound

  • Exploration of potential synergistic effects with established therapeutic agents

These mechanistic studies would provide deeper insights into the compound's mode of action and guide the development of more effective derivatives.

Expanded Biological Evaluation

Comprehensive biological evaluation of (5E)-5-(2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one should include:

  • Broad-spectrum antimicrobial testing against diverse pathogens, including drug-resistant strains

  • Evaluation of activity against parasites and viruses

  • Assessment of anti-inflammatory and immunomodulatory effects

  • Investigation of potential neuroprotective properties

  • Toxicological studies to evaluate safety profiles

These expanded biological evaluations would provide a more complete picture of the compound's therapeutic potential and safety.

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